Bis-PEG17-NHS ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

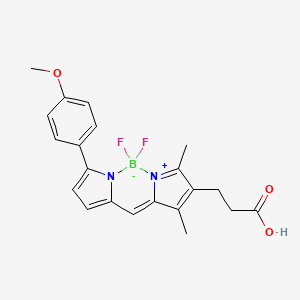

Bis-PEG17-NHS ester is a PEG derivative containing two NHS ester groups. The NHS ester can be used to label the primary amines (-NH2) of proteins, amine-modified oligonucleotides, and other amine-containing molecules. PEG Linkers may be useful in the development of antibody drug conjugates.

Wissenschaftliche Forschungsanwendungen

Polymeric Architecture and Drug Delivery

Bis-PEG17-NHS ester is utilized in the development of polymeric architectures for drug delivery. For example, paclitaxel, an anticancer drug, was covalently conjugated with a bis(PEG) polymer to enhance drug solubility and cytotoxicity, demonstrating a 10-fold increase in cytotoxicity with the PAMAM dendrimer-succinic acid-paclitaxel conjugate compared to the nonconjugated drug (Khandare et al., 2006).

Dipeptide Synthesis

This compound plays a role in peptide synthesis. It has been used as a coupling agent for dipeptide synthesis, enabling the coupling reaction between N-hydroxysuccinimide (NHS) esters and amines under mild conditions (Huang & Feng, 2016).

Bone-Targeted Imaging and Therapy

This compound contributes to bone-targeted imaging and therapy. It was used in the synthesis of bisphosphonate (BP) particles for long-term bone-targeted imaging and therapy, showing no cytotoxic effect on human osteosarcoma cell lines and minor toxicity on mouse macrophage cells (Gluz, Mizrahi, & Margel, 2013).

Development of Biocompatible Fullerenes

In the field of biocompatible materials, this compound has been used in the development of water-soluble C60-PEG conjugates for potential biomedical applications (Aroua, Schweizer, & Yamakoshi, 2014).

Theranostic Nanoagents

The compound aids in creating theranostic nanoagents. For instance, polyethylene glycol (PEG)-modified polypyrrole-coated bismuth nanohybrids using this compound exhibited excellent physiological stability and compatibility for X-ray computed tomography/photoacoustic dual-modal imaging and photothermal therapy (Yang et al., 2018).

Regenerative Medicine and Drug Delivery

This compound is significant in regenerative medicine and drug delivery. A study showed that reducing the density of PEG linkers on protein backbones during functionalization resulted in improved cell adhesion and spreading to bioactive hydrogels (Browning et al., 2013).

Ester Synthesis in Organic Solvents

It plays a role in ester synthesis catalyzed by polyethylene glycol-modified lipase in organic solvents like benzene, demonstrating efficient ester synthesis reactions (Inada et al., 1984).

Synthesis of Linear−Dendritic Diblock Copolymers

This compound is utilized in the synthesis of linear−dendritic diblock copolymers for photoaddressable materials and potential applications in liquid crystal technologies (Barrio et al., 2009).

Biopharmaceutical Analysis

In the field of biopharmaceuticals, this compound is used for the PEGylation process to improve bioavailability and reduce immunogenicity of active peptides or proteins (Crafts et al., 2016).

Protein Conjugation and Labeling

It's also employed in protein conjugation and labeling, as seen in the synthesis of a bis(aminoethanethiol) ligand with an NHS ester group for protein conjugation and 99mTc labeling (Eisenhut et al., 1991).

Eigenschaften

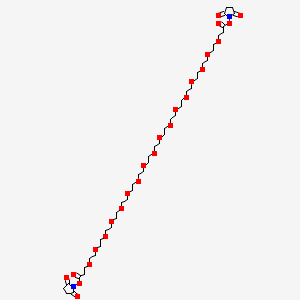

Molekularformel |

C46H80N2O25 |

|---|---|

Molekulargewicht |

1061.14 |

IUPAC-Name |

bis(2,5-dioxopyrrolidin-1-yl) 4,7,10,13,16,19,22,25,28,31,34,37,40,43,46,49,52-heptadecaoxapentapentacontanedioate |

InChI |

InChI=1S/C46H80N2O25/c49-41-1-2-42(50)47(41)72-45(53)5-7-55-9-11-57-13-15-59-17-19-61-21-23-63-25-27-65-29-31-67-33-35-69-37-39-71-40-38-70-36-34-68-32-30-66-28-26-64-24-22-62-20-18-60-16-14-58-12-10-56-8-6-46(54)73-48-43(51)3-4-44(48)52/h1-40H2 |

InChI-Schlüssel |

NKGAYEIPIYDEJM-UHFFFAOYSA-N |

SMILES |

O=C(CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(ON1C(CCC1=O)=O)=O)ON(C(CC2)=O)C2=O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bis-PEG17-NHS ester |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

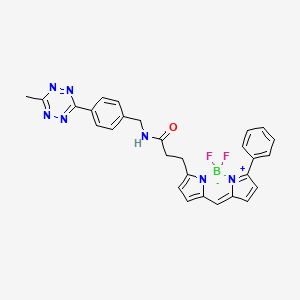

![3-[2,2-difluoro-12-(4-methoxyphenyl)-4,6-dimethyl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-5-yl]-N-prop-2-ynylpropanamide](/img/structure/B1192296.png)